molecular formula C11H13FN2O2 B2725249 4-Fluoro-1-(2-nitrophenyl)piperidine CAS No. 1159984-20-9

4-Fluoro-1-(2-nitrophenyl)piperidine

Cat. No.: B2725249
CAS No.: 1159984-20-9
M. Wt: 224.235
InChI Key: BLFUUIKTQWJSMD-UHFFFAOYSA-N
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Description

4-Fluoro-1-(2-nitrophenyl)piperidine is an organic compound with the molecular formula C11H13FN2O2. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring.

Preparation Methods

The synthesis of 4-Fluoro-1-(2-nitrophenyl)piperidine typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor.

    Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions, which may involve the use of amines and appropriate catalysts.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Fluoro-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluoro-1-(2-nitrophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. The fluorine and nitro groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-1-(2-nitrophenyl)piperidine include:

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-fluoro-1-(2-nitrophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFUUIKTQWJSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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